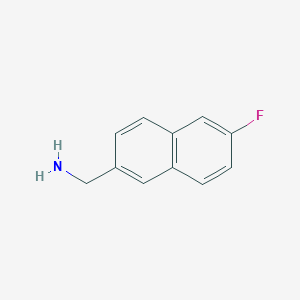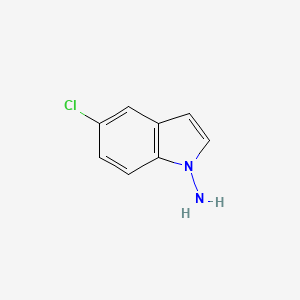
6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of chlorine and ethyl groups in this compound makes it a unique derivative of pyrimidine, potentially offering distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and urea.
Cyclization: The starting materials undergo a cyclization reaction in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Chlorination: The resulting pyrimidine derivative is then subjected to chlorination using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Condensation Reactions: Catalysts like p-toluenesulfonic acid (PTSA) are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions can produce more complex heterocyclic compounds.
科学研究应用
6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl groups may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
5-ethylpyrimidine-2,4(3H,5H)-dione: Lacks the chlorine atom, which may result in different chemical and biological properties.
6-chloropyrimidine-2,4(3H,5H)-dione: Lacks the ethyl group, potentially affecting its reactivity and biological activity.
5-methyl-6-chloropyrimidine-2,4(3H,5H)-dione: Contains a methyl group instead of an ethyl group, which may influence its chemical behavior.
Uniqueness
The presence of both chlorine and ethyl groups in 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione makes it unique among pyrimidine derivatives. These substituents can significantly impact its reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C6H7ClN2O2 |
|---|---|
分子量 |
174.58 g/mol |
IUPAC 名称 |
6-chloro-5-ethyl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h3H,2H2,1H3,(H,9,10,11) |
InChI 键 |
NCOKMOTWKXDOCX-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)NC(=O)N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)


![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
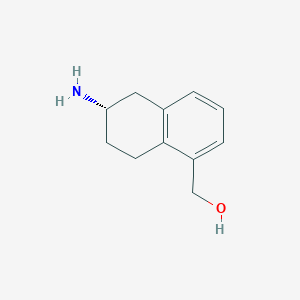
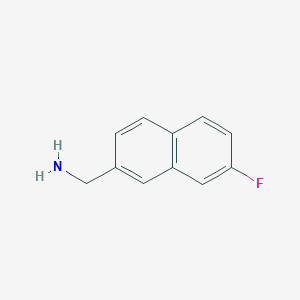
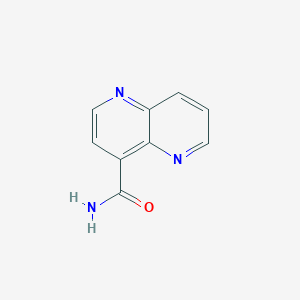
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
